molecular formula C19H15N3OS B5728013 N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide

Cat. No. B5728013
M. Wt: 333.4 g/mol
InChI Key: VCHZIWSVDXHGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide, also known as ITZ, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. ITZ belongs to the imidazo[2,1-b][1,3]thiazole class of compounds and has been shown to exhibit a range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide is not fully understood, but it is thought to act through multiple pathways. N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In addition, N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide has been shown to modulate the immune system, leading to enhanced antitumor activity.
Biochemical and Physiological Effects:
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cancer progression, including those involved in cell cycle regulation, apoptosis, and angiogenesis. N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide has also been shown to inhibit the activity of enzymes involved in the production of prostaglandins, which are involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been optimized for large-scale production. It has also been extensively studied for its potential therapeutic applications, making it a valuable tool for drug discovery. However, N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its efficacy in some applications.

Future Directions

There are several future directions for research on N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide. One area of research is in the development of novel formulations that improve its solubility and bioavailability. Another area of research is in the identification of the specific molecular targets of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide, which will help to elucidate its mechanism of action. Additionally, there is potential for the development of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide-based combination therapies for cancer treatment. Finally, N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide has been shown to exhibit antifungal and anti-inflammatory properties, suggesting potential applications in these areas as well.
Conclusion:
In conclusion, N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide is a promising small molecule drug with potential therapeutic applications in cancer treatment, as well as antifungal and anti-inflammatory applications. Its mechanism of action is not fully understood, but it is thought to act through multiple pathways. N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide has several advantages for use in lab experiments, including ease of synthesis and extensive research on its potential therapeutic applications. However, its poor solubility and short half-life are limitations that will need to be addressed in future research.

Synthesis Methods

The synthesis of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide involves the condensation of 2-mercaptoimidazole and 4-methylbenzoyl chloride in the presence of a base catalyst. The resulting product is then subjected to cyclization under acidic conditions to form N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide. The synthesis of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide is relatively straightforward and has been optimized for large-scale production.

Scientific Research Applications

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.

properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-13-5-7-14(8-6-13)18(23)20-16-4-2-3-15(11-16)17-12-22-9-10-24-19(22)21-17/h2-12H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHZIWSVDXHGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylbenzamide

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